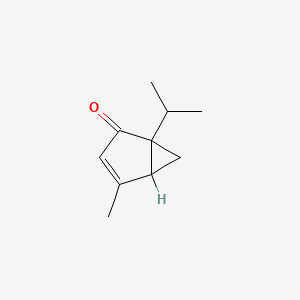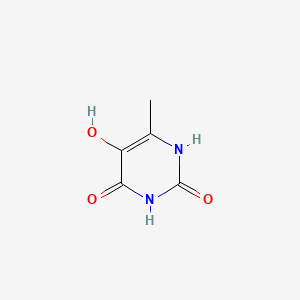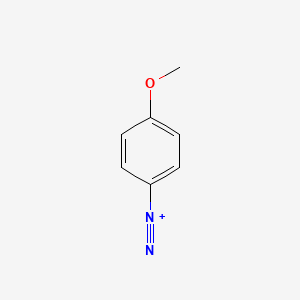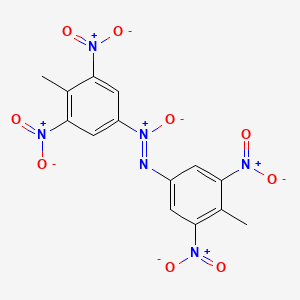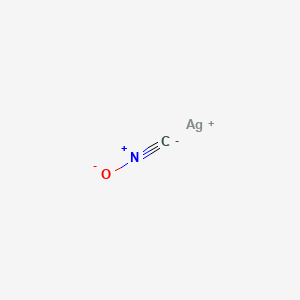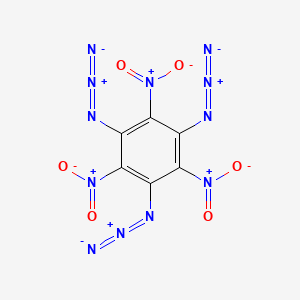
2,6-二甲基-4-(4-甲基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯
描述
Synthesis Analysis
The synthesis of Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved via the Hantzsch condensation reaction. This reaction typically involves the condensation of an aldehyde (such as p-methoxybenzaldehyde), a β-keto ester (like methyl acetoacetate), and an amine (such as p-toluidine) under microwave irradiation in the presence of iodine, without the use of solvents. This method is known for its efficiency and the high purity of the resulting dihydropyridine derivatives (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives has been determined using X-ray diffraction methods. The dihydropyridine ring in these compounds typically adopts a boat-type conformation, with the degree of ring puckering varying among different derivatives. This puckering is influenced by the substituents on the phenyl ring, which can affect the compound's overall molecular geometry and pharmacological activity in related compounds (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
科学研究应用
心血管疾病治疗
1,4-二氢吡啶 (1,4-DHP) 作为 Ca 2+ 通道阻滞剂而闻名 {svg_1}. 它们已成为治疗心血管疾病最重要的一类药物 {svg_2},包括高血压 {svg_3}.
化疗剂
Shah 和其同事研究了 1,4-二氢吡啶作为化疗剂的作用 {svg_4}. 他们发现这些化合物可以作为肿瘤细胞中的多药耐药 (mdr) 逆转剂 {svg_5}.
免疫调节化合物
1,4-二氢吡啶具有潜在的免疫调节特性 {svg_6}. 这使得它们在开发可以调节免疫反应的药物方面很有用。
抗结核化合物
1,4-二氢吡啶也因其抗结核特性而被研究 {svg_7}. 这可能导致开发治疗结核病的新方法。
肿瘤细胞中的 MDR 逆转
对 N-取代 DHP 骨架的进一步研究证明对肿瘤细胞中的 mdr 逆转很重要 {svg_8}. 因此,合成 N-取代的 1,4-二氢吡啶具有相当重要的意义 {svg_9}.
合成方法
对称 1,4-DHP 的最经典合成是芳香醛、氨或胺和 β-酮酯的三组分缩合 {svg_10}. 然而,通过 Hantzsch 方法获得的 1,4-DHP 的产率通常较低 {svg_11}. 改进的合成方法提高了产率,但使用了昂贵的试剂,需要更长的反应时间 {svg_12}. 因此,开发一种高效且通用的制备 Hantzsch 1,4-DHP 的方法是一个活跃的持续研究领域 {svg_13}.
微波辅助合成
在无溶剂条件下微波辅助合成有机化合物是一种改进的技术 {svg_14}. 该方法已用于通过 Hantzsch 缩合反应合成“2,6-二甲基-4-(4-甲基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯” {svg_15}.
绿色合成
近年来,在不使用溶剂的情况下制造有机化合物的环保目标已取得了很大进展 {svg_16}. 微波活化在过去十年中提出的替代途径中名列前茅,因为反应时间大大减少 {svg_17}.
属性
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGAPTWYPKOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973175 | |
| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73257-48-4, 5760-40-7 | |
| Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73257-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



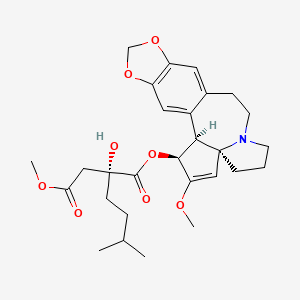
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)

